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These application notes provide a comprehensive guide to utilizing anti-solvent engineering
techniques for the morphological control of formamidinium lead iodide (FAPDbI3) perovskite thin
films. Mastery of these methods is crucial for fabricating high-quality, uniform films with large
grain sizes and minimal defects, which are essential for high-performance and stable
perovskite solar cells (PSCs).

Introduction to Anti-Solvent Engineering

The one-step spin coating of FAPbI3 precursor solutions often leads to rapid and uncontrolled
crystallization, resulting in poor film morphology with pinholes and small grain sizes. Anti-
solvent engineering is a widely adopted and effective method to overcome these challenges.[1]
[2][3][4] This technique involves introducing a solvent in which the perovskite precursors are
insoluble (an "anti-solvent") during the spin-coating process. This rapidly induces
supersaturation of the precursor solution on the substrate, leading to fast nucleation and the
formation of a dense, uniform intermediate phase. Subsequent thermal annealing then
promotes the growth of large, well-oriented crystalline grains, ultimately forming a high-quality
perovskite film.[4]

The choice of anti-solvent, its application parameters (such as dripping time and volume), and
the composition of the precursor solution are all critical factors that significantly influence the
final film quality and the performance of the resulting photovoltaic devices.[1][5]
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Key Anti-Solvents and Their Properties

A variety of anti-solvents have been successfully employed for the fabrication of FAPbI3 films.
The selection of an appropriate anti-solvent is critical, as its properties, such as polarity and
boiling point, will dictate its interaction with the precursor solvent and influence the
crystallization kinetics.

Commonly used anti-solvents include:

Toluene: Known to produce films with large grain sizes and reduced pinholes, contributing to
improved device stability.[6]

e Chlorobenzene (CB): A widely used anti-solvent that effectively induces homogenous
nucleation and leads to uniform perovskite films.

» Diethyl Ether (DEE): Another effective anti-solvent, its volatility can be a key parameter in
controlling the drying rate of the film.[1][6]

» Ethyl Acetate (EA): A greener alternative to chlorinated solvents, it has been shown to
produce high-quality films.

« |Isopropyl Alcohol (IPA): A high-polarity anti-solvent that has good miscibility with DMF, which
can result in a smooth perovskite layer.[5]

The miscibility of the anti-solvent with the precursor solvent (commonly a mixture of DMF and
DMSO) plays a crucial role. While immiscible anti-solvents can effectively wash away the
precursor solvent, miscible anti-solvents can intermix and modulate the supersaturation rate in
a more controlled manner.

Experimental Protocols

Here, we provide detailed protocols for the one-step spin coating of FAPDbI3 with anti-solvent
engineering. These protocols are intended as a starting point and may require optimization
based on specific laboratory conditions and desired film characteristics.

Protocol 1: Standard FAPbI3 Deposition with
Chlorobenzene Anti-Solvent
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This protocol is a common starting point for fabricating high-quality FAPbI3 films.

1. Precursor Solution Preparation:

In a nitrogen-filled glovebox, dissolve Formamidinium lodide (FAI) and Lead (ll) lodide
(Pbl2) in a 4:1 volumetric ratio of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide
(DMSO). A common molar concentration is 1.4 M for both FAI and Pbl2.

To this solution, additives such as Methylammonium Chloride (MACI) (e.g., 28.36 mg) can be
included to improve crystallinity and phase stability.[7]

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

. Substrate Preparation:

Prepare substrates (e.g., ITO-coated glass with an electron transport layer like SnO2) by
sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and
isopropanol.

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-30 minutes prior to
use.[7]

. Spin Coating and Anti-Solvent Dripping:

Transfer the cleaned substrates into the nitrogen-filled glovebox.

Dispense an adequate volume of the FAPDbI3 precursor solution (e.g., 50 pL) onto the
substrate.

Spin coat the substrate using a two-step program:

Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).

Step 2: 4000-6000 rpm for 30-45 seconds (with a ramp-up of 1000 rpm/s).

During the second step, at a specific time (e.g., 15-20 seconds into the step), rapidly drip a
controlled volume of Chlorobenzene (e.g., 100-150 pL) onto the center of the spinning
substrate.[8][7] The timing of this step is critical and often requires optimization.[1]

. Annealing:

Immediately after spin coating, transfer the substrate to a hotplate.
Anneal the film at 150 °C for 15-45 minutes in the glovebox.[7] The annealing time may vary
depending on the use of additives.
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Protocol 2: Mixed-Cation FAPDbI3 with Diethyl Ether Anti-
Solvent

This protocol incorporates additional cations to enhance stability and performance.
1. Precursor Solution Preparation:

e Prepare a stock solution of (FAPbI3)0.85(MAPbBr3)0.15 by dissolving FAI, Pbl2, MABr, and
PbBr2 in a DMF:DMSO (e.g., 4:1 v/v) solvent mixture.
o Additives such as Csl or MACI can be included for further optimization.[9]

2. Substrate Preparation:
o Follow the same procedure as in Protocol 1.
3. Spin Coating and Anti-Solvent Dripping:

o Dispense the precursor solution onto the substrate.

e Use a spin coating program, for example, 4000 rpm for 30 seconds.[1]

o At a predetermined delay time (e.g., 10 seconds) after starting the spin coating, drip Diethyl
Ether (e.g., 250 pL) onto the substrate.[1]

4. Annealing:
» Transfer the film to a hotplate and anneal at 100 °C for 10 minutes.[1]

Quantitative Data Summary

The following tables summarize the impact of different anti-solvent engineering parameters on
FAPDI3 film morphology and the performance of corresponding solar cell devices.

Table 1: Effect of Different Anti-Solvents on FAPbI3 Film and Device Properties
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Large, Uniform
Toluene reduced and - - [6]
pinholes dense
Chlorobe ] Homoge
Uniform - - [6]
nzene neous
Diethyl Improved
- 3.54 0.76 7.29 63 [1]
Ether coverage

Table 2: Influence of Anti-Solvent Dripping Time on Device Performance (Anti-Solvent: Diethyl

Ether)
Dripping -
sc
Delay Time PCE (%) Voc (V) FF (%) Reference
(mA/cm?)

(s)
5 291 0.70 7.72 53 [1]
10 (Optimal) 3.54 0.76 7.29 63 [1]
15 4.41 0.74 [1]
Without Anti-

1.51 0.64 35 [1]
Solvent

Table 3: Impact of Additives in Precursor Solution with Anti-Solvent Treatment
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Caption: Experimental workflow for FAPbI3 film fabrication using the anti-solvent method.
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Caption: Logical relationships between process parameters and resulting film/device
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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